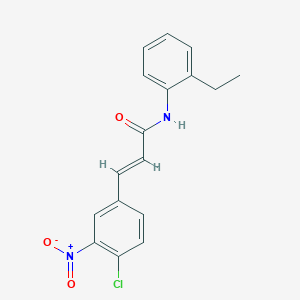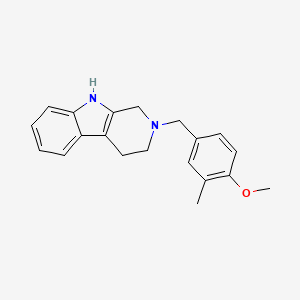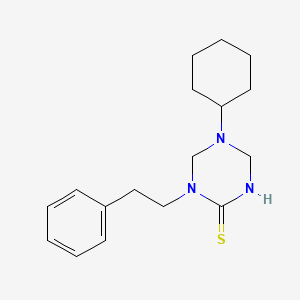![molecular formula C14H19N3O2S B5870307 N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5870307.png)
N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a thioacetamide derivative that has been extensively studied for its pharmacological properties, including its anti-tumor and anti-inflammatory effects.
Mechanism of Action
N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide exerts its anti-tumor effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. HDACs are overexpressed in many types of cancer cells, which leads to the silencing of tumor suppressor genes and the activation of oncogenes. N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide inhibits HDAC activity, which leads to the re-expression of tumor suppressor genes and the suppression of oncogene expression, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide has also been shown to have anti-inflammatory properties. N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide inhibits the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. By inhibiting cytokine production, N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide reduces inflammation and its associated symptoms.
Advantages and Limitations for Lab Experiments
One advantage of N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide has been extensively studied in vitro and in vivo, which has provided researchers with a wealth of data on its pharmacological properties. However, one limitation of N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Future Directions
There are several future directions for research on N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide. One area of interest is the development of N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide analogues that have improved pharmacological properties, such as increased potency and selectivity. Additionally, researchers are interested in exploring the use of N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide in combination with other anti-cancer agents, as this may enhance its anti-tumor effects. Finally, there is a need for further research on the mechanism of action of N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide, as this will provide insights into how it can be optimized for clinical use.
Synthesis Methods
N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide can be synthesized through a multi-step process that involves the condensation of 5-methoxy-2-mercaptobenzimidazole with tert-butyl bromoacetate, followed by hydrolysis and subsequent reaction with thioacetic acid. The resulting product is purified through column chromatography to obtain pure N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide.
Scientific Research Applications
N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide works by inducing apoptosis, or programmed cell death, in cancer cells, which prevents their proliferation and ultimately leads to their death.
properties
IUPAC Name |
N-tert-butyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-14(2,3)17-12(18)8-20-13-15-10-6-5-9(19-4)7-11(10)16-13/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUKRYOLSNJBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(N1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5870245.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)


![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)
![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)


![2,3-dimethyl-1-[(4-phenyl-1-piperazinyl)acetyl]-1H-indole](/img/structure/B5870315.png)
![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)

![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B5870338.png)